molecular formula C15H14O2 B8795939 4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE

4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE

Cat. No.: B8795939
M. Wt: 226.27 g/mol
InChI Key: ODKROFHKPKRFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . . This compound features a naphthalene ring substituted with a methoxy group and a butenone side chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one typically involves the condensation of 6-methoxy-2-naphthaldehyde with acetone under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the enone structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and as a reference standard for analytical methods.

    Biology: Studying its effects on biological systems and its potential as a bioactive compound.

    Medicine: Investigating its role as an impurity in pharmaceutical formulations and its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Nabumetone: A nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure.

    6-Methoxy-2-naphthaldehyde: A precursor in the synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one.

    4-(6-Methoxynaphthalen-2-yl)butan-2-one: A reduced form of the compound.

Uniqueness

This compound is unique due to its enone structure, which imparts distinct reactivity and potential biological activity. Its methoxy-substituted naphthalene ring also contributes to its unique chemical properties and applications .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(6-methoxynaphthalen-2-yl)but-3-en-2-one

InChI

InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3

InChI Key

ODKROFHKPKRFPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Methoxy-2-naphthaldehyde (1 g, 5.4 mmol) in acetone (5.0 g), with aqueous NaOH (0.25 g of 2.8% NaOH; 3.3 mol %) was stirred for 1 hour at 20° C. followed by 1 hour at reflux. Water (10 g) was added to precipitate the product which was filtered and dried to give 1.2 g (98% of theory) of 4-(6-methoxy-2-naphthyl)-3-buten-2-one. GC showed 99% conversion and 4% of a heavy co-product (95% of butenone).
Quantity
1 g
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reactant
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0.25 g
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reactant
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5 g
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reactant
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10 g
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Synthesis routes and methods II

Procedure details

U.S. Pat. No. 4,061,779 discloses the base-promoted condensation between 6-methoxy-naphthaldehyde I and acetone to give 4-(6-methoxy-2-naphthyl)-3-buten-2-one in a 41% yield (example 20). 4-(6-Methoxy-2-naphthyl)-3-buten-2-one is purified by chromatography on silica gel column as it is contaminated by different impurities due to the binding of other acetone molecules to the keto functionality. Nabumetone V is obtained by Pd/C catalyzed hydrogenation (example 21). Nabumetone V in the amorphous form, starting from 6-methoxy-naphthaldehyde, is obtained in a 29 mol % yield.
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

6-Methoxy-2-naphthaldehyde (110 g, 0.591 mol), basic alumina (175 g; Aldrich Chemical Co. Inc.), and acetone (1000 mL) were added to a 2-L 3-neck flask with condenser, mechanical stirrer, and thermocouple attached. The reaction was heated to reflux for 22 hrs, filtered while still hot, and washed with hot ethyl acetate (3×100 mL). The combined organics were concentrated and then put under high vacuum for 24 hours, affording 113.0 g (85%) of 4-(6-methoxy-2-naphthyl)-but-3-en-2-one (93% GC purity). mp 114°-115.5° C.; DSC 114.5° C.; 1H NMR (300 MHz, CDCl3) δ 7.80 (s,1H), 7.72-7.55 (m,4H), 7.17-7.08 (m,2H), 6.74 (d,1H, J=10 Hz), 3.89 (s,3H), 2.38 (s,3H); 13 C NMR (75 MHz, CDCl3) δ 198.7, 159.4, 144.1, 136.3, 130.5, 130.2, 129.1, 128.0, 126.7, 124.6, 119.9, 106.5, 55.8, 27.9.
Quantity
110 g
Type
reactant
Reaction Step One
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1000 mL
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solvent
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